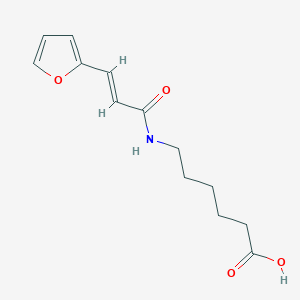

6-(3-Furan-2-yl-acryloylamino)-hexanoic acid

Descripción general

Descripción

6-(3-Furan-2-yl-acryloylamino)-hexanoic acid, also known as FHA, is a unique compound that has been studied for its many potential applications in the scientific research field. FHA is a six-carbon, three-ringed compound, with an acryloyl group attached to the end of the hexanoic acid chain. FHA is known to have several advantages over other compounds for use in scientific research due to its unique structure and properties.

Aplicaciones Científicas De Investigación

Fluorescent Labeling in Oligodeoxyribonucleotides

6-(3-Furan-2-yl-acryloylamino)-hexanoic acid and its derivatives have been explored for their potential in fluorescent labeling, particularly in the field of oligodeoxyribonucleotides. Singh et al. (2007) synthesized and characterized two highly fluorescent compounds, which were attached to 12-mer oligodeoxyribonucleotides at their 5′-end using suitable linker molecules. These labeled oligodeoxyribonucleotides exhibited appreciable fluorescence even at very low concentrations and demonstrated higher thermal stability compared to their unlabeled counterparts, indicating the utility of such fluorescent compounds in enhancing the detection and stability of oligodeoxyribonucleotides for various biophysical studies (Singh, Kumar, Gupta, & Singh, 2007).

Synthesis and Reactivity

The synthesis and reactivity of compounds related to 6-(3-Furan-2-yl-acryloylamino)-hexanoic acid have been investigated in various studies. For instance, Short and Rockwood (1969) explored the synthesis and interconversion of 6-aroyl-4-oxohexanoic acids and 5-aryl-2-furanpropionic acids, highlighting the chemical versatility and potential application of such compounds in the development of anti-inflammatory agents, as well as their utility in organic synthesis and medicinal chemistry (Short & Rockwood, 1969).

Biomolecular Interactions

Research on furan derivatives, including compounds structurally related to 6-(3-Furan-2-yl-acryloylamino)-hexanoic acid, has extended into the study of their interactions with biomolecules. For example, Ciminiello et al. (1991) isolated furan fatty acids from marine sponges and examined their inflammatory activity, suggesting potential roles in natural defense mechanisms and their implications in bioactive compound discovery (Ciminiello, Fattorusso, Magno, Mangoni, Ialenti, & Rosa, 1991).

Material Science and Catalysis

The applications of 6-(3-Furan-2-yl-acryloylamino)-hexanoic acid and related compounds also extend to material science and catalysis. For example, the synthesis of Diels-Alder adducts between furan and methyl acrylate, as described by Kotsuki, Asao, and Ohnishi (1984), showcases the utility of furan derivatives in organic synthesis, offering pathways to novel materials and catalysts (Kotsuki, Asao, & Ohnishi, 1984).

Environmental and Analytical Chemistry

In environmental and analytical chemistry, compounds like 6-(3-Furan-2-yl-acryloylamino)-hexanoic acid find applications in the adsorption and detection of various chemical species. The study by Cao et al. (2020) on the adsorption properties of poly(6-acryloylamino-hexyl hydroxamic acid) resin for rare earth ions exemplifies the potential of furan derivatives in enhancing the efficiency of adsorption processes and the selective recovery of valuable elements (Cao, Zhou, Wang, & Man, 2020).

Mecanismo De Acción

Target of Action

The primary target of 6-(3-Furan-2-yl-acryloylamino)-hexanoic acid is the 26S proteasome non-ATPase regulatory subunit 14 . This protein plays a crucial role in the ubiquitin-proteasome pathway, which is responsible for protein degradation within cells .

Mode of Action

It’s suggested that the compound interacts with its target through hydrogen bonding . The compound’s electron density present in the α, β-double bond may influence its interaction with the target .

Biochemical Pathways

The compound likely affects the ubiquitin-proteasome pathway , given its target. This pathway is crucial for maintaining cellular homeostasis by controlling the degradation of misfolded or damaged proteins . Any changes in this pathway can have significant downstream effects, potentially leading to various diseases, including cancer .

Result of Action

Given its target, it’s plausible that the compound could influence protein degradation within cells . This could potentially lead to changes in cellular function and even cell death .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 6-(3-Furan-2-yl-acryloylamino)-hexanoic acid. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its target .

Propiedades

IUPAC Name |

6-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO4/c15-12(8-7-11-5-4-10-18-11)14-9-3-1-2-6-13(16)17/h4-5,7-8,10H,1-3,6,9H2,(H,14,15)(H,16,17)/b8-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXFXSGLCBNBRPM-BQYQJAHWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C=CC(=O)NCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=COC(=C1)/C=C/C(=O)NCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201328299 | |

| Record name | 6-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]hexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201328299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

26.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24800995 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

406725-33-5 | |

| Record name | 6-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]hexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201328299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Chloroimidazo[2,1-b]benzothiazole-2-methanol](/img/structure/B1310664.png)

![1-Bromo-4-[(phenylsulfonyl)methyl]benzene](/img/structure/B1310668.png)

![(1R,4R)-2,5-Diphenylbicyclo[2.2.2]octa-2,5-diene](/img/structure/B1310678.png)